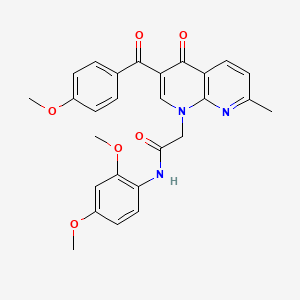

N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25N3O6 and its molecular weight is 487.512. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Analogues : This compound has been involved in the synthesis of various analogues. For example, Walz and Sundberg (2000) synthesized isoaaptamine, a PKC inhibitor isolated from sponge, using a synthesis method that parallels the synthesis of aaptamine. This involved using a nitromethyl substituent as a precursor of the key intermediate (Walz & Sundberg, 2000).

Antineoplastic Agent Design : Chang et al. (1999) reported the use of related compounds in designing antineoplastic agents. They observed interesting inhibitory activities in cytotoxic test systems, suggesting a potential approach for developing new classes of antineoplastic agents (Chang et al., 1999).

Functional Group Applications

Versatile Reagents for N-Alkylacetamide : Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as reagents that act as simple equivalents of N-acetamide nucleophiles. These compounds are useful in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).

Topoisomerase-I Targeting Activity : Singh et al. (2003) conducted a study where they synthesized and assessed analogues for their TOP1-targeting activity and cytotoxicity. They found that certain nitro and amino derivatives exhibited greater TOP1-targeting activity and cytotoxicity than other compounds (Singh et al., 2003).

Synthons for Biologically Active Compounds

Synthons for Juvenoids : Kukovinets et al. (2006) used related compounds as synthons for the preparation of aromatic analogs of effective juvenoids. This demonstrates the utility of these compounds in synthesizing biologically active compounds (Kukovinets et al., 2006).

Preparation of Ruthenium Catalysts : Facchetti et al. (2016) explored the use of related benzoyl acetamide derivatives for the preparation of pincer ruthenium catalysts, indicating their utility in catalysis (Facchetti et al., 2016).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel derivatives and screened them as COX-1/COX-2 inhibitors, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Co-Crystals and Salt Formation

- Co-Crystal and Salt Formation : Karmakar et al. (2009) studied the formation of co-crystals and salts with quinoline derivatives having an amide bond, highlighting the structural aspects of such interactions (Karmakar et al., 2009).

Antibacterial Agents

Synthesis as Antibacterial Agents : Ramalingam et al. (2019) synthesized derivatives for their antibacterial activity, indicating the compound's potential in antibacterial applications (Ramalingam et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency : Mary et al. (2020) investigated the ligand-protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, illustrating diverse applications in biochemical and energy sectors (Mary et al., 2020).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O6/c1-16-5-11-20-26(33)21(25(32)17-6-8-18(34-2)9-7-17)14-30(27(20)28-16)15-24(31)29-22-12-10-19(35-3)13-23(22)36-4/h5-14H,15H2,1-4H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRUYTLCARMJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2585050.png)

![4-tert-butyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2585057.png)

![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2585060.png)

![(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2585062.png)

![3-(4-bromobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585066.png)

![4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2585070.png)

![3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2585071.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2585072.png)